molecular formula C8H5BrFNO4 B8204956 2-Bromo-5-fluoro-4-nitrophenylacetic acid

2-Bromo-5-fluoro-4-nitrophenylacetic acid

Cat. No.: B8204956
M. Wt: 278.03 g/mol
InChI Key: CHZOWXACHWVNPQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-nitrophenylacetic acid is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of phenylacetic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the aromatic ring

Properties

IUPAC Name

2-(2-bromo-5-fluoro-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZOWXACHWVNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-nitrophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 5-fluoro-4-nitrophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-nitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-fluoro-4-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-nitrophenylacetic acid involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenylacetic acid
  • 5-Fluoro-4-nitrophenylacetic acid
  • 2-Bromo-5-fluorophenylacetic acid

Uniqueness

2-Bromo-5-fluoro-4-nitrophenylacetic acid is unique due to the combination of bromine, fluorine, and nitro groups on the phenylacetic acid backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

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